molecular formula C14H13ClO2 B2840924 4-(chloromethyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one CAS No. 637750-25-5

4-(chloromethyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one

Cat. No.: B2840924
CAS No.: 637750-25-5
M. Wt: 248.71
InChI Key: AGZIJOCDAWDYIW-UHFFFAOYSA-N
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Description

4-(chloromethyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one is a synthetic organic compound belonging to the class of chromenones. Chromenones, also known as coumarins, are a group of compounds with significant biological and pharmacological activities. This particular compound is characterized by the presence of a chloromethyl group at the 4-position and a tetrahydrobenzo[g]chromen-2-one core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one can be achieved through various methods, including the Pechmann condensation, Knoevenagel condensation, and Michael addition reactions. These methods typically involve the condensation of phenols with β-keto esters in the presence of acid catalysts such as concentrated sulfuric acid, trifluoroacetic acid, or Lewis acids like aluminum chloride and zinc chloride .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: The chloromethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce various substituted chromenones .

Scientific Research Applications

4-(chloromethyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one involves its interaction with various molecular targets and pathways. It can act as an inhibitor of enzymes such as carbonic anhydrase and casein kinase 2, which are involved in various physiological processes. The compound’s ability to form covalent bonds with thiol groups in proteins also contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one
  • 4-(chloromethyl)-6-methyl-2H-chromen-2-one
  • 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one

Uniqueness

4-(chloromethyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one is unique due to its tetrahydrobenzo[g]chromen-2-one core structure, which imparts distinct chemical and biological properties compared to other chromenone derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(chloromethyl)-6,7,8,9-tetrahydrobenzo[g]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO2/c15-8-11-7-14(16)17-13-6-10-4-2-1-3-9(10)5-12(11)13/h5-7H,1-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGZIJOCDAWDYIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC3=C(C=C2C1)C(=CC(=O)O3)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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